N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
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Description
N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a useful research compound. Its molecular formula is C21H20N6O and its molecular weight is 372.432. The purity is usually 95%.
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Biological Activity
N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N6 with a molecular weight of approximately 342.42 g/mol. The structure features a pyrazolo ring fused to a pyrimidine ring, which is critical for its biological activity.
This compound primarily functions as a kinase inhibitor , targeting various kinases involved in cell signaling pathways. Kinases are enzymes that modify other proteins by adding phosphate groups, thereby playing a crucial role in regulating cellular functions such as proliferation, differentiation, and metabolism. Inhibition of specific kinases can lead to the suppression of tumor growth and metastasis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines through the following mechanisms:
- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest: It causes cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cells from dividing and proliferating.
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on several enzymes:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Cyclin-dependent kinases | Competitive | 0.5 |
EGFR tyrosine kinases | Non-competitive | 0.8 |
These findings suggest that the compound could be useful in developing targeted therapies for cancers driven by these pathways.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Breast Cancer Cells: A study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.
- In Vivo Efficacy: An animal model study showed that administration of the compound significantly reduced tumor size in xenograft models of human cancer, indicating its potential for therapeutic use.
- Mechanistic Insights: Research using Western blotting techniques revealed that treatment with this compound led to decreased phosphorylation levels of target kinases involved in cell survival pathways.
Properties
IUPAC Name |
N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-13-4-7-16(8-5-13)21(28)26-25-19-17-11-24-27(20(17)23-12-22-19)18-9-6-14(2)10-15(18)3/h4-12H,1-3H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFSDWZEECGGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.